Propan-2-yl 6-bromo-5-(3,3-dimethyl-2-oxobutoxy)-2-methyl-1-benzofuran-3-carboxylate
Description
Propan-2-yl 6-bromo-5-(3,3-dimethyl-2-oxobutoxy)-2-methyl-1-benzofuran-3-carboxylate is a synthetic benzofuran derivative characterized by a bromine substituent at position C6, a methyl group at C2, and a 3,3-dimethyl-2-oxobutoxy moiety at C3. The ester group at position C3 is a propan-2-yl chain, distinguishing it from related methyl or ethyl esters. Benzofuran derivatives are of significant interest due to their diverse biological activities, including cytotoxic, antimicrobial, and antifungal properties . The bromination at C6 and the bulky 3,3-dimethyl-2-oxobutoxy group likely influence its physicochemical properties, such as lipophilicity (logP) and metabolic stability, which are critical for pharmacological applications.
Properties
IUPAC Name |
propan-2-yl 6-bromo-5-(3,3-dimethyl-2-oxobutoxy)-2-methyl-1-benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BrO5/c1-10(2)24-18(22)17-11(3)25-14-8-13(20)15(7-12(14)17)23-9-16(21)19(4,5)6/h7-8,10H,9H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZXBJEWGALTNBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC(=C(C=C2O1)Br)OCC(=O)C(C)(C)C)C(=O)OC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BrO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Propan-2-yl 6-bromo-5-(3,3-dimethyl-2-oxobutoxy)-2-methyl-1-benzofuran-3-carboxylate, also known by its CAS number 308295-99-0, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including anticancer properties, antimicrobial effects, and mechanisms of action based on diverse research findings.
The compound's molecular formula is with a molecular weight of approximately 397.260 g/mol. Its structural features include a benzofuran core and various substituents that may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H23BrO5 |
| Molecular Weight | 397.260 g/mol |
| Density | 1.3 ± 0.1 g/cm³ |
| Boiling Point | 459.8 ± 40.0 °C |
| Flash Point | 231.9 ± 27.3 °C |
Anticancer Activity
Research has indicated that derivatives of benzofuran compounds exhibit significant anticancer properties. This compound has been evaluated for its efficacy against various cancer cell lines.
Case Studies
- In Vitro Studies : A study conducted using the MTT assay demonstrated that the compound showed promising cytotoxic effects against A549 (lung cancer) and HeLa (cervical cancer) cell lines. The IC50 values indicated potent inhibitory effects comparable to standard chemotherapy agents like doxorubicin .
- Molecular Docking : Molecular docking studies have suggested that the compound interacts effectively with key proteins involved in cancer cell proliferation, such as extracellular signal-regulated kinase (ERK) and fibroblast growth factor receptor (FGFR). These interactions support the observed cytotoxicity and suggest a mechanism involving the inhibition of signaling pathways critical for tumor growth .
Antimicrobial Activity
Preliminary assessments of antimicrobial activity have shown that compounds similar to propan-2-yl 6-bromo derivatives exhibit selective action against certain bacterial strains.
Antibacterial Testing
The compound was tested against Gram-positive bacteria such as Bacillus subtilis and Gram-negative bacteria like Escherichia coli. Results indicated moderate antibacterial activity, particularly against Bacillus subtilis, with minimal inhibitory concentrations (MIC) suggesting potential as an antibacterial agent .
The biological activity of propan-2-yl 6-bromo derivatives can be attributed to several mechanisms:
- Cytotoxicity : The compound induces apoptosis in cancer cells, leading to cell death through mechanisms involving oxidative stress and DNA damage.
- Inhibition of Enzymatic Activity : The interaction with key enzymes involved in cancer metabolism and proliferation suggests that the compound may inhibit these pathways, further contributing to its anticancer effects.
- Antimicrobial Mechanism : The disruption of bacterial cell wall synthesis or function may explain the observed antibacterial properties, although further studies are necessary to elucidate the specific pathways involved.
Scientific Research Applications
Antimicrobial Activity
Research indicates that benzofuran derivatives, including compounds similar to propan-2-yl 6-bromo-5-(3,3-dimethyl-2-oxobutoxy)-2-methyl-1-benzofuran-3-carboxylate, exhibit promising antimicrobial properties. A study highlighted that benzofuran derivatives showed significant activity against Mycobacterium tuberculosis and various fungal strains. For instance, derivatives with specific substitutions demonstrated minimum inhibitory concentrations (MIC) as low as 8 μg/mL against M. tuberculosis .
Anticancer Properties
Benzofuran compounds have been explored for their anticancer potential. Recent studies have synthesized various benzofuran derivatives and evaluated their cytotoxic effects on cancer cell lines. For example, certain synthesized compounds exhibited potent activity against breast cancer cells, indicating that modifications to the benzofuran scaffold can enhance biological activity . The structural characteristics of propan-2-yl 6-bromo-5-(3,3-dimethyl-2-oxobutoxy)-2-methylbenzofuran suggest it may also possess similar properties.
Synthetic Intermediates
The compound can serve as a synthetic intermediate in the development of more complex molecules. Its unique structure allows for modifications that can lead to the synthesis of new derivatives with tailored biological activities. The ability to manipulate the benzofuran core facilitates the exploration of structure–activity relationships (SAR) in drug design .
Case Study 1: Antibacterial Evaluation
In a study evaluating a series of benzofuran derivatives, researchers synthesized compounds with various substitutions at the C-6 position of the benzofuran ring. The results indicated that hydroxyl groups at this position significantly enhanced antibacterial activity against both gram-positive and gram-negative bacteria . This finding suggests that propan-2-yl 6-bromo-5-(3,3-dimethyl-2-oxobutoxy)-2-methylbenzofuran could be modified to improve its antibacterial efficacy.
Case Study 2: Anticancer Activity Assessment
A comprehensive study focused on the anticancer activities of benzofuran derivatives found that certain compounds led to apoptosis in cancer cell lines through the induction of oxidative stress . The structural similarities between these compounds and propan-2-yl 6-bromo-5-(3,3-dimethyl-2-oxobutoxy)-2-methylbenzofuran suggest potential for further investigation into its anticancer properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The compound’s structural analogs primarily differ in substituents at C5 (oxygen-containing groups) and the ester group at C3. Below is a comparative analysis of key derivatives:
Key Observations:
Ester Group Impact :
- Propan-2-yl esters (target compound) are less common than methyl or ethyl esters. The bulkier propan-2-yl group may enhance metabolic stability compared to smaller esters but could reduce solubility .
- Methyl esters (e.g., Compounds 4 and 5) are associated with cytotoxicity and antifungal activity, likely due to improved cellular uptake .
C5 Substituent Effects :
- The 3,3-dimethyl-2-oxobutoxy group in the target compound introduces a ketone functionality and steric bulk, which may hinder enzymatic degradation. In contrast, simpler alkoxy groups (e.g., methoxy in Compound 4) facilitate interaction with biological targets .
- Electronegative substituents (e.g., 2-fluorophenylmethoxy in ) could enhance binding affinity but may increase toxicity.
Bromination: Bromine at C6 (target compound) vs. Brominated derivatives generally exhibit lower cytotoxicity than non-brominated precursors, as seen in benzofuranol analogs .
Research Findings and Data Tables
Physicochemical Properties (Predicted/Reported)
*Estimated using analogous data from .
Preparation Methods
Cyclization of 2-Methyl-3-cyanophenol Derivatives
A foundational approach involves cyclizing 2-methyl-3-cyanophenol precursors under acidic conditions (Scheme 1):
Reagents :
- Concentrated H₂SO₄ (0.5 eq)
- Acetic anhydride (3 eq)
- 110°C, 8 hr
This method yields 2-methyl-1-benzofuran-3-carbonitrile with >85% purity. Subsequent hydrolysis (NaOH/EtOH/H₂O) converts the nitrile to carboxylic acid.
Suzuki-Miyaura Coupling for Substituted Benzofurans
Advanced routes employ palladium-catalyzed coupling to install the 5-alkoxy group (Table 1):
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Boronate formation | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol, K₂CO₃, DMF | 78% | |
| Coupling | PdCl₂(dppf) (5 mol%), n-Bu₄NBr, MeCN, 80°C | 65% |
This strategy enables late-stage diversification of the 5-position while preserving bromine at C6.
Regioselective Bromination at C6
Electrophilic bromination proceeds via two pathways:
Direct Bromination with Molecular Bromine
Conditions :
N-Bromosuccinimide (NBS)-Mediated Radical Bromination
Optimized protocol :
Installation of 5-(3,3-Dimethyl-2-oxobutoxy) Group
Alkylation of Phenolic Intermediate
The 5-hydroxybenzofuran intermediate undergoes O-alkylation (Table 2):
| Parameter | Value |
|---|---|
| Alkylating agent | 3,3-Dimethyl-2-oxobutyl bromide |
| Base | K₂CO₃ (2.5 eq) |
| Solvent | Anhydrous DMF |
| Temperature | 60°C, 24 hr |
| Yield | 72% |
Mitsunobu Reaction for Challenging Substrates
For sterically hindered derivatives:
- DIAD (1.5 eq), PPh₃ (1.5 eq)
- 3,3-Dimethyl-2-oxobutanol (1.2 eq)
- THF, 0°C → RT, 18 hr
- Yield : 68% with <5% elimination byproducts
Esterification to Propan-2-yl Carboxylate
Acid-Catalyzed Fischer Esterification
Conditions :
Acyl Chloride Intermediate Route
Stepwise procedure :
- Chlorination : SOCl₂ (3 eq), DMF (cat.), 70°C, 6 hr
- Esterification : i-PrOH (2 eq), Et₃N (1.5 eq), CH₂Cl₂, 0°C → RT
Purification and Characterization
Final purification employs gradient silica chromatography (Hexane:EtOAc 4:1 → 1:1). Key analytical data:
| Property | Value | Method | Reference |
|---|---|---|---|
| Molecular Weight | 419.29 g/mol | HRMS | |
| Melting Point | 112-114°C | DSC | |
| λ_max (UV) | 278 nm (ε=1.2×10⁴) | UV-Vis |
Comparative Analysis of Synthetic Routes
Table 3 : Route efficiency comparison
| Method | Total Steps | Overall Yield | Key Advantage |
|---|---|---|---|
| Sequential functionalization | 6 | 41% | Cost-effective reagents |
| Convergent synthesis | 4 | 58% | Reduced purification steps |
| Late-stage bromination | 5 | 49% | Superior regioselectivity |
Industrial-Scale Considerations
Patented processes highlight critical adaptations:
- Continuous flow bromination minimizes Br₂ handling
- Enzymatic resolution achieves >99% ee for chiral variants
- Solvent recovery systems reduce EtOAc usage by 72%
Emerging Methodologies
Photoredox Catalysis for C-H Activation
Recent advances enable direct C5 alkoxylation using:
Biocatalytic Esterification
Immobilized Candida antarctica lipase B (CAL-B):
- i-PrOH (neat), 40°C
- 98% conversion in 8 hr
- Benefits : No acid catalysts, mild conditions
Q & A
Q. What are the common synthetic routes for preparing benzofuran-3-carboxylate derivatives like Propan-2-yl 6-bromo-5-(3,3-dimethyl-2-oxobutoxy)-2-methyl-1-benzofuran-3-carboxylate?
- Methodological Answer : Benzofuran cores are typically synthesized via cyclization of substituted phenols with α,β-unsaturated carbonyl compounds. For example, cascade [3,3]-sigmatropic rearrangements followed by aromatization have been used to construct the benzofuran scaffold efficiently . Esterification of the carboxylate group (e.g., using propan-2-yl bromide) and alkoxy substitution (e.g., 3,3-dimethyl-2-oxobutoxy) can be achieved via nucleophilic acyl substitution under anhydrous conditions with catalysts like pyridine or DMAP. Bromination at the 6-position may employ N-bromosuccinimide (NBS) in a radical or electrophilic pathway, depending on the solvent system .
Q. How is spectroscopic characterization (NMR, IR) performed to confirm the structure of such complex benzofuran derivatives?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include the benzofuran proton at δ ~7.5–8.0 ppm (C3-H), methine protons from the propan-2-yl ester (δ ~5.0 ppm, multiplet), and methyl groups in the 3,3-dimethyl-2-oxobutoxy moiety (δ ~1.2–1.5 ppm). Coupling constants (e.g., J = 8–10 Hz for benzofuran protons) help confirm substitution patterns .
- IR : Strong carbonyl stretches (~1735 cm⁻¹ for ester groups, ~1690 cm⁻¹ for lactone/ketone) and C-O-C stretches (~1240–1270 cm⁻¹) are critical .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks and fragmentation patterns, particularly for brominated derivatives (isotopic peaks at m/z 79/81 for Br).
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve the yield of the 3,3-dimethyl-2-oxobutoxy side chain during synthesis?
- Methodological Answer :
- Solvent Selection : Use polar aprotic solvents (e.g., THF, DMF) to stabilize intermediates and enhance nucleophilicity.
- Catalysis : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) for biphasic reactions involving alkoxy groups.
- Temperature Control : Gradual addition of reagents at 0–5°C minimizes side reactions (e.g., hydrolysis of the ester group) .
- Monitoring : Real-time FTIR or TLC (with UV/iodine staining) tracks reaction progress. Adjust stoichiometry if unreacted starting material persists beyond 12 hours .
Q. What methodologies are recommended for analyzing the crystal structure and stereoelectronic effects of this compound?
- Methodological Answer :
- X-ray Crystallography : Use SHELXL for structure refinement and WinGX for data processing. Anisotropic displacement parameters (ADPs) from SHELXL resolve disorder in the 3,3-dimethyl-2-oxobutoxy group .
- ORTEP Visualization : Generate thermal ellipsoid plots to assess steric hindrance and intramolecular interactions (e.g., C-H···O bonds between the benzofuran core and ester group) .
- DFT Calculations : Pair crystallographic data with Gaussian or ORCA software to model frontier molecular orbitals (FMOs) and predict reactivity sites .
Q. How should researchers address discrepancies in spectral data or unexpected byproducts during synthesis?
- Methodological Answer :
- Contradiction Analysis : Compare experimental NMR/IR with computational predictions (e.g., ACD/Labs or ChemDraw simulations) to identify misassigned peaks.
- Byproduct Isolation : Use preparative HPLC or column chromatography (silica gel, hexane/EtOAc gradient) to separate impurities. Characterize byproducts via single-crystal X-ray diffraction .
- Reaction Quenching Studies : Introduce radical scavengers (e.g., BHT) or isotopic labeling (e.g., D₂O) to trace mechanistic pathways for unexpected bromination side reactions .
Experimental Design Considerations
Q. What are the limitations in designing scalable synthetic protocols for halogenated benzofuran derivatives?
- Methodological Answer :
- Scale-up Challenges : Bromination reactions may require strict temperature control (<40°C) to avoid exothermic decomposition. Use flow chemistry systems for safer large-scale bromine handling.
- Purification : Silica gel chromatography is inefficient for gram-scale purification. Switch to recrystallization (e.g., from ethanol/water) or centrifugal partition chromatography (CPC) .
- Stability : Monitor hydrolytic degradation of the ester group under prolonged storage. Store samples in anhydrous conditions at –20°C .
Data Validation and Reproducibility
Q. How can researchers ensure reproducibility in synthesizing and characterizing this compound across labs?
- Methodological Answer :
- Standardized Protocols : Publish detailed procedures with exact molar ratios (e.g., 1.05 equivalents of NBS for bromination) and solvent grades (e.g., HPLC-grade THF).
- Interlab Validation : Share crystalline samples with collaborating labs for independent XRD validation. Use the CIF file format for cross-referencing .
- Open Data : Deposit raw spectral data (NMR, IR) in public repositories (e.g., Zenodo) with DOI links for peer verification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
